molecular formula C8H10O B042297 1-Phenylethanol CAS No. 98-85-1

1-Phenylethanol

Cat. No. B042297
CAS RN: 98-85-1
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Phenylethanol is produced both chemically and biotechnologically. The chemical synthesis often involves the hydrogenation of acetophenone in the presence of suitable catalysts and conditions. Biotechnological production, on the other hand, exploits the microbial conversion of L-phenylalanine to 1-Phenylethanol, utilizing the Ehrlich pathway in yeasts. This method is gaining attention due to the increasing demand for natural flavors and the environmental benefits of biotechnological processes (Etschmann et al., 2002). Additionally, supercritical CO2 has been studied as a reaction medium for the selective hydrogenation of acetophenone to 1-Phenylethanol, offering an environmentally benign alternative (Santosh R. More & G. Yadav, 2018).

Scientific Research Applications

  • Biocatalysis Experimentation : 1-Phenylethanol has been utilized in biocatalysis experiments, which are important in both organic chemistry and biochemistry (Bandeira et al., 2017).

  • Genotoxicity Studies : Research has shown that 1-Phenylethanol is not clastogenic in vivo, indicating a non-genotoxic mechanism for lung tumor formation in mice (Engelhardt, 2006).

  • Chiral Resolution Optimization : It's used in the optimization of chiral resolution, specifically with Candida antarctica immobilized lipase (Yadav & Sontakke, 2011).

  • Whole-Cell Biocatalysis : Pichia capsulata, a whole-cell biocatalyst, efficiently converts acetophenone to (R)-1-phenylethanol, a process beneficial for the fragrance and flavor industry (Homola et al., 2015).

  • Selective Hydrogenation : Supercritical CO2 serves as an eco-friendly solvent for hydrogenating acetophenone to 1-Phenylethanol, with applications in pharmaceuticals and food additives (More & Yadav, 2018).

  • Biotechnological Production : The biotechnological production of 1-Phenylethanol offers a natural and environmentally friendly method for creating flavors and fragrances (Hua & Xu, 2011).

  • Enzyme Production from Tea Flowers : Tea flower-derived enzymes can produce enantiopure 1-phenylethanol, offering a cost-effective alternative to plant isolation methods (Zhou et al., 2019).

  • Structural Investigation : Studies have been conducted to understand the structure of the 1-phenylethanol chromophore and its hydrated complexes (Barbu et al., 2001).

  • Enzymatic Kinetic Resolution : Ispir bean whole-cell biocatalyst has been used for producing enantiomerically pure (S)-1-phenylethanol (Atak et al., 2019).

  • Microwave Irradiation in Kinetic Resolution : Microwave irradiation combined with enzyme catalysis from Fusarium sp. has shown increased rates in producing (R,S)-1-phenylethanol (Kamble et al., 2017).

  • Ecological Impact Studies : 1-Phenylethanol has been shown to inhibit the growth of marine diatoms, suggesting potential ecological risks from its coastal discharge (Dou et al., 2019).

  • Molecular Mobility in Magnetic Fields : The mobility of 1-phenylethanol chiral molecules is affected by strong magnetic fields, indicating different mobility for its enantiomers (Kozlova et al., 2015).

  • Conformation Analysis : Studies on 1-phenylethanol have led to the identification of its conformers and absolute configuration in various phases (Shin-ya et al., 2007).

  • Optimized Enzymatic Production : Research has determined optimal parameters for the lipase-catalyzed production of enantiomerically pure 1-phenylethanol, significantly reducing reaction time (Bozan et al., 2020).

  • Electrochemical Synthesis : The pre-pilot scale synthesis of 1-phenylethanol through cathodic hydrogenation of acetophenone demonstrates a cost-effective industrial production method (Sáez et al., 2013).

  • Differential Accumulation in Plants : Studies on tea plants show differential accumulation of 1-phenylethanol in flowers and leaves, influenced by enzyme activity and substrate availability (Dong et al., 2016).

  • Green Chemistry Applications : Phase equilibria studies for ternary mixtures, including 1-phenylethanol, aid in developing greener chemical processes (Kühne et al., 2008).

Safety And Hazards

1-Phenylethanol may be slightly toxic by ingestion, inhalation, and skin absorption . Contact may slightly irritate skin, eyes, and mucous membranes .

Future Directions

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . This process has significant implications for several industries, including the pharmaceutical, agricultural, fine chemicals, and food industries . The goal is to determine the optimum reaction parameters to produce enantiomerically pure 1-phenylethanol .

properties

IUPAC Name

1-phenylethanol
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InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
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InChI Key

WAPNOHKVXSQRPX-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)O
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Molecular Formula

C8H10O
Record name ALPHA-METHYLBENZYL ALCOHOL
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DSSTOX Substance ID

DTXSID1020859
Record name alpha-Methylbenzyl alcohol
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Molecular Weight

122.16 g/mol
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Physical Description

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour
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Boiling Point

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg
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Flash Point

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014
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Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg]
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Product Name

1-Phenylethanol

Color/Form

COLORLESS LIQ

CAS RN

98-85-1, 13323-81-4
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Melting Point

68 °F (NTP, 1992), 20.7 °C, 20 °C
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Synthesis routes and methods I

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.
[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0.73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Continuing, using these immobilized beads as catalyst, 400 ml of distilled water equal to 20 times the weight of tartary buckwheat curd were added as reaction solvent. After making the temperature of the distilled water 35° C. using a constant-temperature shaking culturing vessel, 201 mg of ±-1-phenylethanol were added as substrate after which the conditions of the culturing vessel were set to 55 rpm and substrate conversion was performed for 8 days. (S)-1-phenylethanol was obtained at a conversion rate of 50%, optical purity of 95% e.e. and yield of 42% by going through the fourth and fifth steps under similar conditions as used with green pea protein. The yield of the formed acetophenone was 51% (102 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-phenylethanol (201 mg) requires 6 days by going through bioconversion to acetophenone accompanying sterically selective oxidation of (R)-1-phenylethanol to obtain 122 mg of (S)-1-phenylethanol at a yield of 61%. Optical purity was obtained at 98% e.e.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylethanol
Reactant of Route 2
1-Phenylethanol
Reactant of Route 3
1-Phenylethanol
Reactant of Route 4
Reactant of Route 4
1-Phenylethanol
Reactant of Route 5
Reactant of Route 5
1-Phenylethanol
Reactant of Route 6
1-Phenylethanol

Citations

For This Compound
21,800
Citations
SH Schöfer, N Kaftzik, P Wasserscheid… - Chemical …, 2001 - pubs.rsc.org
… Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity … Lipases show good activity and, in some cases, improved …
Number of citations: 401 pubs.rsc.org
O Kniemeyer, J Heider - Archives of microbiology, 2001 - Springer
… The enantioselective enzyme catalyses the oxidation of (S)-1-phenylethanol or the … of (R)-1-phenylethanol. The enzyme exhibits low apparent K m values for (S)-1-phenylethanol and …
Number of citations: 82 link.springer.com
LS Chua, MR Sarmidi - Enzyme and Microbial Technology, 2006 - Elsevier
… The enzymatic resolution of (R, S)-1-phenylethanol was carried out in various organic … The enzymes were very selective toward the (R)-1-phenylethanol with the enantioselectivity …
Number of citations: 69 www.sciencedirect.com
RE CRIPPS, PW TRUDGILL… - European Journal of …, 1978 - Wiley Online Library
… In this paper we report on the integration of 1phenylethanol degradation into the acetophenone pathway by the Arthrobacter sp. and the use of alternative pathways by Nocurdia T5. …
Number of citations: 85 febs.onlinelibrary.wiley.com
HW Höffken, M Duong, T Friedrich, M Breuer… - Biochemistry, 2006 - ACS Publications
… 1-Phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1 catalyzes the NAD + -dependent, stereospecific oxidation of (S)-1-phenylethanol … of 1-phenylethanol. …
Number of citations: 97 pubs.acs.org
G Sığırcık, D Yildirim, T Tüken - Corrosion Science, 2017 - Elsevier
… This study reports the synthesis of N,N'-bis(1-phenylethanol)ethylenediamine and its inhibition efficiency against steel corrosion in 0.5 M HCl acid solution. The molecule includes two …
Number of citations: 153 www.sciencedirect.com
M Habulin, Ž Knez - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
… In the present work the kinetic resolution of racemic 1-phenylethanol over immobilized … Further tests are being conducted to investigate the enzymatic resolution of 1-phenylethanol …
Number of citations: 100 www.sciencedirect.com
LS Chua, MR Sarmidi - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
… 1-phenylethanol is used as chiral building block and synthetic intermediate in fine-chemical and pharmaceutical industries [16], [17]. Especially (R)-1-phenylethanol … 1-phenylethanol in …
Number of citations: 123 www.sciencedirect.com
S Shah, MN Gupta - Bioorganic & Medicinal Chemistry Letters, 2007 - Elsevier
… Peaks at ∼2.4 corresponds to vinyl acetate; ∼2.8 and 3.1 corresponds to enantiomers of 1-phenylethyl acetate and ∼5.7 and 7.1 corresponds to enantiomers of 1-phenylethanol. …
Number of citations: 128 www.sciencedirect.com
PM Fanara, SN MacMillan, DC Lacy - Organometallics, 2020 - ACS Publications
… The X-ray structural, NMR, UV–vis, and FTIR spectroscopic properties of the new complexes are similar to parent complex 1PyCl and were used in catalytic 1-phenylethanol acceptor-…
Number of citations: 11 pubs.acs.org

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